Azanium;pentaborate;octahydrate

Boron loading efficiency Flame retardant formulation Glass and ceramic flux

Sourcing a high-B₂O₃, alkali-metal-free borate that meets capacitor-grade purity and thermal decomposition specs can bottleneck production. Ammonium pentaborate octahydrate solves this with ~63.95% B₂O₃ loading, NH₄⁺ counter-cation for residue-free brazing flux and intumescent char promotion, and capacitor-grade purity (≥99.0%) with low chloride (≤0.001%). • Delivers 1.75× more B₂O₃ per gram than borax decahydrate, reducing additive mass per formulation. • Enables 30-35% lower energy consumption in glycol-based capacitor anodizing electrolytes vs. aqueous borates. • Ammonium cation volatilizes cleanly during high-temperature fluxing-no corrosive alkali residue on stainless steel or non-ferrous alloys.

Molecular Formula B5H20NO23-14
Molecular Weight 456.2 g/mol
Cat. No. B13831872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;pentaborate;octahydrate
Molecular FormulaB5H20NO23-14
Molecular Weight456.2 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O.O.O.O.O
InChIInChI=1S/5BO3.H3N.8H2O/c5*2-1(3)4;;;;;;;;;/h;;;;;1H3;8*1H2/q5*-3;;;;;;;;;/p+1
InChIKeyRLDYDYUVOWCUPJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Pentaborate Octahydrate: High-Boron-Content Alkaline Salt for Electrolytic Capacitors, Flame Retardancy, and Corrosion Inhibition


Ammonium pentaborate octahydrate (CAS 12046-03-6; also represented as azanium pentaborate octahydrate) is a hydrated ammonium borate salt with the general formula (NH₄)₂O·5B₂O₃·8H₂O, appearing as colorless orthorhombic bipyramidal crystals soluble in water and insoluble in alcohol . With a boric oxide (B₂O₃) content of approximately 63.95% and ammonium oxide content of ~9.57%, it delivers one of the highest boron loadings per unit mass among commercially available water-soluble borates . The compound is stable as a solid between 0–90 °C and decomposes above 90 °C with release of ammonia, ultimately converting to boron trioxide at elevated temperatures . Industrially, it serves as an electrolyte solute in aluminum electrolytic capacitors, a flame retardant additive for cellulosic and polymeric materials, a corrosion-inhibiting thin-film former on metal surfaces, a flux for brazing and soldering where alkali metals are contraindicated, and a dual boron–nitrogen precursor for synthesizing nitrogen-doped ZnO and hexagonal boron nitride nanomaterials [1].

Why Ammonium Pentaborate Octahydrate Cannot Be Replaced by Generic Borates: Quantified Differentiation in Boron Loading, Solubility, and Cation-Dependent Performance


Borate compounds used in industrial formulations are not functionally interchangeable because their performance is governed by three interdependent variables: (i) B₂O₃ content, which determines the mass of active boron delivered per unit weight of additive; (ii) aqueous solubility, which dictates the maximum achievable concentration in treatment solutions and electrolyte baths; and (iii) the identity of the counter-cation (Na⁺, K⁺, NH₄⁺, Zn²⁺), which controls thermal decomposition pathway, residue chemistry, and compatibility with downstream materials. Ammonium pentaborate octahydrate occupies a unique position in this parameter space — its B₂O₃ content (~63.95%) exceeds that of borax decahydrate (~36.5%) by approximately 1.75-fold , while its ammonium cation enables ammonia release during thermal decomposition for intumescent char promotion and nitrogen-doping applications that sodium- or potassium-based borates cannot replicate [1]. Furthermore, its alkali-metal-free composition is an absolute requirement in brazing flux formulations for stainless steel and non-ferrous alloys, where residual sodium or potassium would compromise joint integrity [2]. These compound-specific attributes mean that procurement decisions cannot be made on boron content or cost-per-kilogram alone — the selection must be matched to the functional demands of the end-use application.

Ammonium Pentaborate Octahydrate: Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


B₂O₃ Content: Ammonium Pentaborate Delivers ~1.75× the Active Boron Oxide per Unit Mass versus Borax Decahydrate

Ammonium pentaborate (tetrahydrate/octahydrate basis) contains 63.95% boric oxide (B₂O₃) by weight . In contrast, the most widely used commodity borate — sodium tetraborate decahydrate (borax, Na₂B₄O₇·10H₂O) — contains approximately 36.5–37.2% B₂O₃ [1]. This represents a 1.72–1.75× mass advantage: to deliver an equivalent mass of active B₂O₃, a formulator would need ~75% more borax by weight than ammonium pentaborate. The higher B₂O₃ density translates directly into reduced additive loading in flame retardant coatings, more concentrated electrolyte solutions, and lower flux application rates in brazing operations.

Boron loading efficiency Flame retardant formulation Glass and ceramic flux

Aqueous Solubility: Ammonium Pentaborate Tetrahydrate Exhibits ~3.8× Higher Solubility than Sodium Borate Decahydrate at 20 °C

Comparative solubility data indicate that ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O) achieves a solubility of approximately 22 g/100 mL H₂O at 20 °C, compared to approximately 5.8 g/100 mL for sodium borate decahydrate (borax) under equivalent conditions . The ammonium pentaborate octahydrate form, sharing the same active borate anion, exhibits comparable high solubility. This ~3.8× solubility differential enables the preparation of significantly more concentrated treatment solutions — critical for deep impregnation of wood, high-conductivity capacitor electrolytes, and metal surface treatment baths where higher borate ion activity is required. For context, boric acid (a simpler boron source) has a solubility of approximately 5.0 g/100 mL at 20 °C, placing ammonium pentaborate at a clear advantage for applications demanding high dissolved boron concentrations .

Solution concentration Electrolyte formulation Wood treatment impregnation

Electrolytic Capacitor Anodization: Glycol–Ammonium Pentaborate Electrolyte Delivers 30–35% Charge Efficiency Gain over Conventional Aqueous Electrolytes

In aluminum electrolytic capacitor manufacturing, the anodization electrolyte directly determines the electrical efficiency of barrier oxide film formation on etched aluminum foil. Patent US4146439 (Sprague Electric Company) establishes that a glycol–ammonium pentaborate electrolyte alone provides a 5–10% increase in charge efficiency compared to conventional aqueous borate, phosphate, or citrate electrolytes — meaning more Al₂O₃ dielectric film is formed per coulomb of charge [1]. When a small amount of soluble orthophosphate (e.g., ammonium dihydrogen phosphate) is added to the glycol–ammonium pentaborate system, an additional ~25% increase in charge efficiency is realized, yielding a total charge saving of 30–35% over conventional aqueous formation electrolytes [1]. Critically, the resulting dielectric films exhibit capacitance–voltage (CV) product values equivalent to pure Al₂O₃, confirming that the efficiency gain does not come at the expense of dielectric quality [1]. Subsequent research has shown that ammonium pentaborate octahydrate-based anodization electrolytes achieve an optimized balance between leakage current, specific capacitance, operating voltage, and capacitance accuracy [2].

Aluminum electrolytic capacitor Barrier oxide film Charge efficiency Glycol-borate electrolyte

Cone Calorimeter Flame Retardancy: Boron-Compound-Treated Wood (Ammonium Pentaborate ± Boric Acid) Increases Fire Performance Index 1.2–2.1× and Reduces CO Yield up to 37.5% versus Untreated Wood

Two independent cone calorimeter studies (ISO 5660-1, heat flux 50 kW/m²) on cypress wood treated with ammonium pentaborate (APB) and/or boric acid (BA) solutions at 4 wt% and 15 wt% concentrations provide quantitative fire performance benchmarks [1][2]. Across both studies, boron-compound-treated specimens (BA and/or APB) demonstrated: (i) Fire Performance Index (FPI = TTI / PHRR) increased by 1.2–2.1 times over untreated controls, indicating significantly delayed time to flashover; (ii) Total Smoke Release (TSR) reduced by 9.0–28.3%; and (iii) peak CO concentration reduced by 13.2–37.5% [1][2]. Notably, at the 4 wt% treatment level, the synergistic BA/APB combined treatment (1:1 mixture) increased FPI by 49% specifically, with a total heat release (THR) reduction of 6.1–14.1% relative to untreated wood — the greatest reduction among all single-compound and combined treatments tested [2]. At the 15 wt% treatment level, the secondary peak heat release rate (PHRR) was reduced by 7.7–22.6% and the maximum average rate of heat emission (MARHE) by 5.7–11.6% [1]. These results are class-specific to borate flame retardants acting through a protective glassy B₂O₃ char layer mechanism; ammonium pentaborate's additional ammonia release during decomposition contributes to intumescent char expansion not available from sodium or zinc borates.

Fire performance index Cone calorimeter ISO 5660-1 Wood flame retardant Total smoke release

Alkali-Metal-Free Composition: Ammonium Pentaborate Is the Specified Borate Flux for Stainless Steel and Non-Ferrous Metal Brazing Where Sodium or Potassium Contamination Is Prohibited

In high-integrity brazing, soldering, and welding flux applications for stainless steel and non-ferrous alloys (copper, brass, aluminum), the presence of alkali metal cations (Na⁺, K⁺) from conventional borate fluxes (borax, sodium tetraborate) can lead to flux-induced corrosion, intergranular attack, and compromised joint mechanical properties [1]. Ammonium pentaborate is specifically recommended by major chemical suppliers for these applications precisely because its ammonium cation volatilizes as NH₃ during heating, leaving no residual alkali metal oxide in the flux residue [1][2]. The Thermo Scientific/Fisher Scientific product specification explicitly states: 'Used in the preparation of special welding, soldering and brazing fluxes for stainless steel or various non-ferrous metals, where alkali borates cannot be used' [1]. This requirement is application-mandated — substitution with sodium or potassium borates is not a cost-driven option but a functional impossibility in these use cases. Additionally, ammonium pentaborate is employed in electrolytic capacitor electrolytes where sodium ion contamination would degrade aluminum oxide dielectric film quality and increase leakage current [3].

Brazing flux Alkali-metal-free borate Stainless steel welding Non-ferrous metal joining

Dual Boron–Nitrogen Precursor Function: Ammonium Pentaborate Octahydrate Enables One-Step Synthesis of Nitrogen-Doped ZnO Photocatalysts via Molten Salt Decomposition

Ammonium pentaborate octahydrate serves a unique dual-precursor role in materials synthesis: it simultaneously delivers boron and nitrogen from a single compound. Jones & Nandakumar (2011) demonstrated that the decomposition of zinc nitrate hexahydrate with molten ammonium pentaborate octahydrate directly yields nitrogen-doped ZnO particles [1]. The homogeneous mixture is prepared simply by co-heating the precursors; the ammonium pentaborate decomposes, releasing NH₃ (nitrogen source) while the borate framework supplies boron for potential B–N co-doping or separate borate phase formation. Samples with increasing ammonium pentaborate concentration showed increased absorbance in the visible light region, enabling enhanced photocatalytic activity relevant to solar cell applications [1]. In a separate study, Öz et al. (2021) compared ammonium pentaborate against lithium tetraborate, sodium tetraborate, and calcium metaborate as boron sources for solid-state synthesis of nanoscale hexagonal boron nitride (hBN) at 1,100 °C, finding that all borates promoted hBN formation but with distinctly different crystallinity, surface morphology, and grain orientation outcomes depending on the borate used [2]. Sodium tetraborate yielded the most uniform and densest hBN; ammonium pentaborate's specific contribution lies in its ability to supply nitrogen from its own ammonium group, potentially reducing the required urea/ammonia precursor loading in hBN synthesis.

Nitrogen-doped ZnO Photocatalysis Boron nitride precursor Nanomaterial synthesis

High-Value Application Scenarios for Ammonium Pentaborate Octahydrate Based on Quantified Performance Evidence


Aluminum Electrolytic Capacitor Manufacturing: High-Efficiency Barrier Oxide Anodization Electrolyte

Ammonium pentaborate octahydrate dissolved in ethylene glycol forms the core electrolyte for anodizing aluminum capacitor foil. Based on the charge efficiency evidence, a glycol–ammonium pentaborate system with 0.2% ammonium dihydrogen phosphate additive delivers 30–35% lower electrical energy consumption per capacitor compared to conventional aqueous borate electrolytes, while maintaining equivalent Al₂O₃ dielectric film quality (CV product) [1]. The ammonium cation ensures no deleterious sodium ion incorporation into the oxide film, which would otherwise increase leakage current. Capacitor-grade ammonium pentaborate octahydrate with low chloride (≤0.001%) and low heavy metal (Pb ≤0.002%) specifications is the appropriate procurement grade for this application [2].

Fire-Retardant Wood Treatment: Synergistic Co-Formulation with Boric Acid for Maximum Fire Performance Index

For wood preservation and fire retardancy in construction and furniture applications, ammonium pentaborate can be co-formulated with boric acid at a 1:1 ratio (4–15 wt% total solids in aqueous solution) to achieve a 49% improvement in Fire Performance Index over untreated wood, with total heat release reduced by 6.1–14.1% and CO emissions cut by up to 37.5% [1][2]. The higher solubility of ammonium pentaborate (~22 g/100 mL) versus boric acid (~5 g/100 mL) facilitates more concentrated treatment solutions, enabling deeper wood impregnation in fewer coating cycles. The ammonium cation's thermal decomposition releases NH₃ that promotes intumescent char expansion — a mechanism not available from sodium borate flame retardants.

Brazing and Soldering Fluxes for Stainless Steel and Non-Ferrous Alloys: Alkali-Metal-Free Borate Requirement

In the preparation of brazing, soldering, and welding fluxes for stainless steel, copper, brass, and aluminum components, ammonium pentaborate is the required borate source because its ammonium cation completely volatilizes during heating, leaving no corrosive alkali metal oxide residue. This is explicitly stated in major chemical supplier technical documentation as the functional reason alkali borates (sodium, potassium) cannot be substituted [1]. The high B₂O₃ content (~63.95%) also means less flux material is needed per joint, reducing post-braze cleaning requirements. Procurement should specify ammonium pentaborate with low sulfate (≤0.001%) and low chloride (≤0.001%) to minimize flux-induced corrosion risk [2].

Nitrogen-Doped Metal Oxide Photocatalyst Synthesis: Single-Source Boron–Nitrogen Precursor

For research groups and manufacturers synthesizing visible-light-active nitrogen-doped ZnO photocatalysts, ammonium pentaborate octahydrate enables a simplified one-step molten-salt decomposition route — co-heating with zinc nitrate hexahydrate directly yields N-doped ZnO particles with enhanced visible light absorption [1]. This eliminates the need for separate nitrogen precursors (ammonia gas, urea) and ensures homogeneous B–N distribution at the molecular level. The approach is also extensible to solid-state hexagonal boron nitride (hBN) synthesis, where ammonium pentaborate's dual B+N functionality can reduce precursor complexity compared to sodium tetraborate-based routes that require additional nitrogen sources [2].

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